



Application Notes and Protocols for Quantifying Tafamidis-Mediated TTR Stabilization in Plasma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a transport protein primarily synthesized in the liver, which carries thyroxine and retinol-binding protein in the plasma. In its native state, TTR exists as a homotetramer. Dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR monomers as amyloid fibrils in various tissues, including the nerves and heart.[1][2]

Tafamidis is a pharmacological stabilizer of the TTR tetramer.[3][4] It selectively binds to the two thyroxine-binding sites on the TTR tetramer with high affinity and negative cooperativity.[5] This binding kinetically stabilizes the tetramer, increasing the energy barrier for dissociation and thereby inhibiting the amyloid cascade. Quantifying the extent of TTR stabilization in plasma is crucial for assessing the pharmacokinetic and pharmacodynamic effects of Tafamidis, determining optimal dosing, and potentially serving as a surrogate biomarker for clinical efficacy.

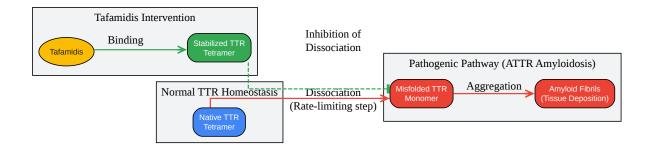
These application notes provide detailed protocols for quantifying Tafamidis-mediated TTR stabilization in plasma, present key quantitative data from clinical and preclinical studies, and illustrate the underlying mechanisms and experimental workflows.



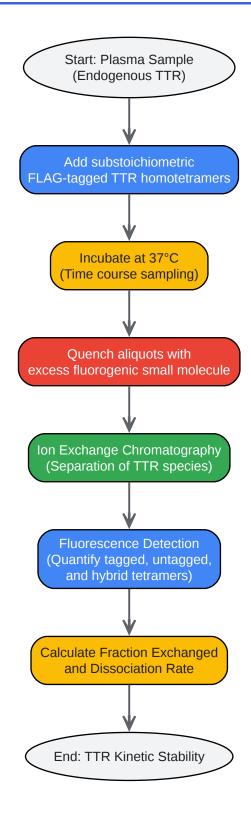
Mechanism of Action of Tafamidis

Tafamidis acts as a kinetic stabilizer of the TTR tetramer. The dissociation of the TTR tetramer into monomers is a critical step for the formation of amyloid fibrils. Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its quaternary structure and preventing its dissociation into monomers. This action effectively halts the amyloidogenic cascade at its inception.

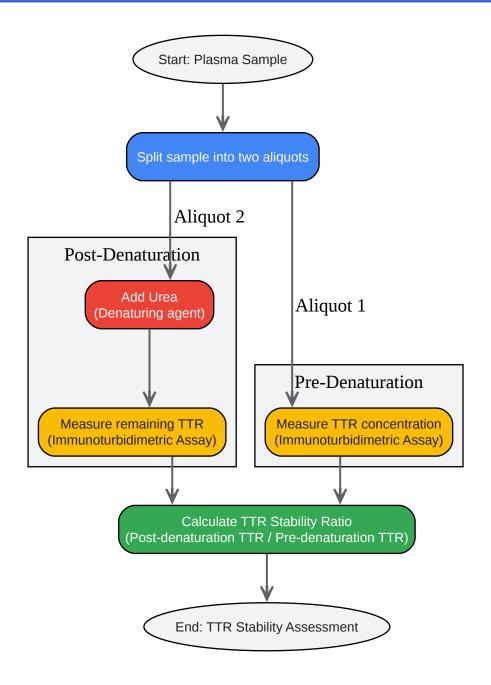












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